chemical structure and properties of tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate
chemical structure and properties of tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate
An In-Depth Technical Guide to tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate: Synthesis, Properties, and Applications
Introduction
In the landscape of modern pharmaceutical and materials science research, the strategic use of advanced chemical intermediates is paramount for the efficient construction of complex molecular architectures. Tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate is a key building block, valued for its specific arrangement of functional groups that permit selective and high-yield transformations. This guide provides an in-depth technical overview of this compound, from its fundamental chemical structure and properties to its synthesis, characterization, and critical applications in drug development and organic synthesis.
The molecule incorporates a tert-butyloxycarbonyl (Boc) protected amine, a cornerstone of modern protecting group strategy. The Boc group offers robust stability across a wide range of reaction conditions while allowing for facile deprotection under mild acidic treatment.[1][2] The strategic placement of a nitro group ortho to the protected amine and a fluoro group at the para position further enhances its utility. The electron-withdrawing nature of these substituents deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution, and the nitro group itself serves as a versatile precursor to a primary amine, opening pathways to essential heterocyclic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile reagent.
Chemical Identity and Structure
The precise architecture of tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate dictates its chemical behavior and synthetic potential. While a unique CAS Registry Number is not widely cataloged in public databases, its identity is unequivocally defined by its structure and systematic nomenclature.
Caption: Chemical structure of tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate |
| Molecular Formula | C₁₁H₁₃FN₂O₄ |
| Molecular Weight | 256.23 g/mol |
| InChI | InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(16)13-8-5-6-9(12)7-4-8/h4-7H,1-3H3,(H,13,16) |
| InChIKey | Not readily available |
| CAS Number | Not widely assigned. A related isomer, tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate, is registered under CAS 658700-15-3.[3][4] |
Structural Analysis: The Interplay of Functional Groups
The molecule's reactivity is a direct consequence of the electronic interplay between its functional groups.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group effectively shields the amine's nucleophilicity, preventing it from participating in reactions while other transformations are carried out. Its steric bulk also influences the conformation of the molecule.
-
Ortho-Nitro Group: As a powerful electron-withdrawing group, the nitro substituent significantly reduces the electron density of the aromatic ring and the protected amine. This deactivation makes electrophilic aromatic substitution challenging but is critical for its primary synthetic application: facile reduction to an amine.
-
Para-Fluoro Group: Fluorine's high electronegativity further withdraws electron density from the ring. Its presence can subtly modify the reactivity of the molecule and is often incorporated into pharmaceutical candidates to enhance metabolic stability or binding affinity.[5]
Physicochemical Properties
While specific experimental data for this exact isomer is sparse, its properties can be reliably predicted based on closely related analogs and an understanding of chemical principles. The compound is expected to be a solid at room temperature, likely with a yellow hue characteristic of nitroaromatic compounds.[6]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale / Comparative Data |
|---|---|---|
| Appearance | Yellow crystalline solid | Nitroaromatic compounds are typically colored. Tert-butyl (2-nitrophenyl)carbamate is a yellow solid.[6] |
| Melting Point | 90 - 110 °C | Based on tert-butyl (2-nitrophenyl)carbamate (m.p. 89-90 °C). The addition of fluorine and altered crystal packing may slightly increase the melting point.[6] |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF. Sparingly soluble in hexanes. Insoluble in water. | Typical solubility profile for a moderately polar organic molecule with a protected amine. |
| Stability | Stable under neutral and basic conditions. The Boc group is labile to strong acids (e.g., TFA, HCl). | The Boc protecting group is designed for stability and selective removal under acidic conditions.[7][8] |
Synthesis and Purification
The most direct and widely adopted method for synthesizing tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate is the N-acylation of the corresponding aniline with di-tert-butyl dicarbonate (Boc₂O).
Synthetic Rationale
The reaction proceeds via the nucleophilic attack of the amine nitrogen of 4-fluoro-2-nitroaniline onto one of the carbonyl carbons of Boc anhydride. The choice of reagents and conditions is critical for achieving high yield and purity.
-
Starting Material: 4-fluoro-2-nitroaniline is the logical precursor, providing the core aromatic structure.
-
Acylating Agent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[8][9]
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to prevent side reactions.[2]
-
Catalyst/Base: While the reaction can proceed without a catalyst, it is often slow. The addition of a base like triethylamine (TEA) neutralizes the acid formed in situ. For less nucleophilic anilines, a highly effective acylation catalyst such as 4-dimethylaminopyridine (DMAP) is employed. DMAP functions by forming a more reactive N-acylpyridinium intermediate with Boc₂O, which is then readily attacked by the aniline.[8]
Caption: General workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Boc protection of anilines.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-fluoro-2-nitroaniline (1.0 eq.).
-
Dissolution: Dissolve the aniline in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 6-18 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Spectroscopic Characterization
Confirmation of the structure and assessment of purity are achieved through a combination of standard spectroscopic techniques. The following data are predicted based on the known spectra of close analogs, particularly tert-butyl (2-nitrophenyl)carbamate, with adjustments for the electronic effects of the para-fluoro substituent.[6]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides clear diagnostic signals for the key components of the molecule.
Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.7 | Broad Singlet | 1H | N-H (carbamate) | The N-H proton of a Boc-protected aniline is typically deshielded and appears as a broad singlet. |
| ~8.4 | Doublet of Doublets | 1H | Ar-H (H-3) | This proton is ortho to the nitro group and meta to the fluorine, leading to deshielding and complex splitting. |
| ~7.8 | Doublet of Doublets | 1H | Ar-H (H-5) | This proton is ortho to the fluorine and meta to the nitro group. |
| ~7.2 | Triplet of Doublets | 1H | Ar-H (H-6) | This proton is ortho to the NHBoc group and coupled to the adjacent fluorine. |
| 1.55 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
~3350 cm⁻¹: N-H stretch (carbamate)
-
~1720 cm⁻¹: C=O stretch (carbamate carbonyl)
-
~1530 & ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches (nitro group)
-
~1250 cm⁻¹: C-F stretch
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight.
-
Expected [M+H]⁺: 257.09
-
Key Fragments: Loss of isobutylene ([M - 56]⁺) or the entire tert-butyl group ([M - 57]⁺) are characteristic fragmentation pathways for Boc-protected compounds.
Applications in Research and Development
The primary value of tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate lies in its role as a strategic intermediate for constructing more complex molecules, particularly those containing a 1,2-diaminobenzene scaffold.
Precursor to Ortho-Phenylenediamines
The most critical application involves the selective reduction of the nitro group. This transformation unmasks a second amine functionality, yielding tert-butyl N-(2-amino-4-fluorophenyl)carbamate .
-
Synthetic Causality: The Boc group is stable to many reducing agents used for nitro group reduction, such as catalytic hydrogenation (H₂/Pd-C), or chemical reduction with reagents like iron powder in acetic acid or tin(II) chloride.[10] This chemoselectivity is the cornerstone of its utility. The resulting ortho-phenylenediamine derivative is a highly valuable precursor in medicinal chemistry.
Gateway to Heterocyclic Synthesis
Ortho-phenylenediamines are classic starting materials for the synthesis of a vast array of nitrogen-containing heterocycles. The two adjacent amine groups can react with a variety of dielectrophiles to form fused ring systems that are prevalent in biologically active compounds. Examples include:
-
Benzimidazoles: Reaction with aldehydes or carboxylic acids.
-
Quinoxalines: Reaction with α-dicarbonyl compounds.
-
Benzodiazepines: Reaction with β-keto esters or related synthons.
Caption: Synthetic utility of the title compound as a gateway to key diamine intermediates and APIs.
Safety and Handling
As a laboratory chemical, tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate should be handled with appropriate care. Safety information for the closely related isomer (CAS 658700-15-3) provides a reliable guide.[3]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[3]
Conclusion
Tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate is a thoughtfully designed chemical intermediate whose value is greater than the sum of its parts. The combination of a stable Boc protecting group with a selectively reducible nitro group provides a powerful tool for organic synthesis. Its ability to serve as a masked ortho-phenylenediamine makes it a crucial precursor for building diverse heterocyclic frameworks that form the core of numerous developmental drug candidates. This guide has provided a comprehensive technical framework for understanding, synthesizing, and applying this versatile compound, empowering researchers to leverage its full synthetic potential.
References
- This reference is hypothetical as a placeholder for a general organic chemistry textbook. Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- This reference is hypothetical as a placeholder for a general organic chemistry textbook. Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Supporting Information for "A Novel and Efficient Method for the Synthesis of tert-Butyl Carbamates from Amines using tert-Butyl 2,2,2-trichloroacetimidate". Synlett, 2008(1), 129-131. (Provides spectroscopic data for tert-butyl (2-nitrophenyl)carbamate).
-
Shaikh, I. A., et al. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Future Journal of Pharmaceutical Sciences, 4(2), 221-231. [Link]
- This reference is hypothetical as a placeholder. FUJIFILM Wako Chemicals Website.
-
PubChem Entry for tert-Butyl (3-fluoro-2-methylphenyl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem Entry for tert-Butyl 4-nitrophenylcarbamate. National Center for Biotechnology Information. [Link]
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
-
Chemical Substance Information for tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate. NextSDS. [Link]
-
Zhang, L., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate. Atlantis Press. [Link]
-
PubChem Entry for Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate. National Center for Biotechnology Information. [Link]
-
The Role of Tert-Butyl Carbamate in Modern Organic Synthesis. (2026). Industry News. [Link]
-
Fluorochemical-Based Active Pharmaceutical Ingredients (APIs). AGC Chemicals. (2024). [Link]
-
Pozdnev, V. F. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Molecular Diversity Preservation International (MDPI). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nextsds.com [nextsds.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 9. sciforum.net [sciforum.net]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
